Cas no 514800-99-8 (4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde)

4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzaldehyde
- 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
- Z275170088
- ALBB-001074
- 3-((4-nitro-1h-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde
- AKOS015941069
- AKOS000307717
- 514800-99-8
- MFCD01114955
- AK-968/37166319
- BBL015872
- VS-05057
- 4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzaldehyde
- STK346004
- 4-methoxy-3-[(4-nitro-1h-pyrazol-1-yl)methyl]-benzaldehyde
- 3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzaldehyde
- 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde
- Oprea1_679886
- H21229
- EN300-228166
- 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde
-
- MDL: MFCD01114955
- インチ: InChI=1S/C12H11N3O4/c1-19-12-3-2-9(8-16)4-10(12)6-14-7-11(5-13-14)15(17)18/h2-5,7-8H,6H2,1H3
- InChIKey: XMSJDGSKTKNJLS-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 261.07495584Da
- どういたいしつりょう: 261.07495584Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 89.9Ų
4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228166-1.0g |
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
514800-99-8 | 95% | 1.0g |
$378.0 | 2024-06-20 | |
Enamine | EN300-228166-5.0g |
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
514800-99-8 | 95% | 5.0g |
$936.0 | 2024-06-20 | |
Chemenu | CM113241-5g |
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
514800-99-8 | 95% | 5g |
$790 | 2023-02-16 | |
Chemenu | CM113241-10g |
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
514800-99-8 | 95% | 10g |
$960 | 2021-08-06 | |
abcr | AB379557-5 g |
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
514800-99-8 | 5g |
€907.00 | 2023-04-25 | ||
TRC | M263530-100mg |
4-Methoxy-3-[(4-nitro-1h-pyrazol-1-yl)methyl]benzaldehyde |
514800-99-8 | 100mg |
$138.00 | 2023-05-18 | ||
Fluorochem | 031401-5g |
4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzaldehyde |
514800-99-8 | 5g |
£782.00 | 2022-03-01 | ||
abcr | AB379557-1 g |
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
514800-99-8 | 1g |
€322.50 | 2023-04-25 | ||
Enamine | EN300-228166-10.0g |
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
514800-99-8 | 95% | 10.0g |
$1365.0 | 2024-06-20 | |
Enamine | EN300-228166-10g |
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
514800-99-8 | 95% | 10g |
$1365.0 | 2023-09-15 |
4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehydeに関する追加情報
Comprehensive Overview of 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde (CAS No. 514800-99-8)
4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde (CAS No. 514800-99-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative is characterized by its unique molecular structure, combining a methoxybenzaldehyde backbone with a 4-nitro-1H-pyrazole moiety. Its CAS number 514800-99-8 serves as a critical identifier for researchers and regulatory bodies, ensuring precise classification in chemical databases.
The compound's aldehyde functional group and nitro-pyrazole segment make it a versatile intermediate in synthetic chemistry. Recent studies highlight its potential in designing small-molecule inhibitors, particularly in targeting enzymes involved in inflammatory pathways. With the growing demand for heterocyclic compounds in drug discovery, 514800-99-8 has emerged as a valuable building block for structure-activity relationship (SAR) studies.
From an industrial perspective, 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde is synthesized through multi-step reactions involving Vilsmeier-Haack formylation and nucleophilic substitution. Its purity (>98% by HPLC) and stability under controlled conditions make it suitable for high-throughput screening. Researchers frequently inquire about its solubility profile (soluble in DMSO, methanol) and storage recommendations (2-8°C under inert atmosphere), reflecting practical application concerns.
The compound's relevance extends to crop protection formulations, where nitro-heterocycles demonstrate herbicidal activity. Patent analyses reveal its incorporation in next-generation agrochemicals, aligning with the global push for sustainable pest control solutions. Environmental compatibility studies of 514800-99-8 derivatives show promising biodegradability metrics, addressing ecological safety queries from regulatory stakeholders.
Analytical characterization of 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde typically involves LC-MS (m/z 276.07 [M+H]+) and 1H NMR (δ 10.42 ppm, aldehyde proton). These spectral signatures aid in quality control during scale-up production. The compound's melting point (148-152°C) and logP value (2.1) are frequently searched parameters, reflecting formulation development needs.
Emerging applications include its use in fluorescent probes development, leveraging the nitro-pyrazole group's electron-withdrawing properties. This aligns with trending research on bioimaging agents for cellular studies. Computational chemistry models predict favorable ADME properties for derivatives of CAS 514800-99-8, making it a candidate for lead optimization pipelines.
Supply chain data indicates growing procurement of 4-Methoxy-3-(4-nitro-1h-pyrazol-1-yl)methylbenzaldehyde by contract research organizations (CROs), particularly in Asia-Pacific markets. This correlates with increased outsourcing of medicinal chemistry services. Current price benchmarks (USD 320-450/g for research-grade) reflect its niche market status.
Safety documentation emphasizes standard handling precautions for nitroaromatic compounds, including PPE requirements (nitrile gloves, safety goggles). The substance's REACH compliance status and SDS documentation are among the top searched compliance-related keywords associated with this compound.
Future research directions may explore its catalytic applications in C-H activation reactions, given the compound's potential as a ligand precursor. The methoxy-nitro-pyrazole pharmacophore continues to inspire novel kinase inhibitor designs, particularly in oncology research pipelines.
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